molecular formula C11H10O3 B3079993 methyl 2-oxo-4-phenylbut-3-enoate CAS No. 107969-78-8

methyl 2-oxo-4-phenylbut-3-enoate

Cat. No.: B3079993
CAS No.: 107969-78-8
M. Wt: 190.19 g/mol
InChI Key: ZWDYRZGSCHGREX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C11H10O3. It is a methyl ester derivative of 2-oxo-4-phenylbut-3-enoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of methyl 2-oxo-4-phenylbut-3-enoate is MenB , the 1,4-dihydroxy-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is an essential enzyme in the MK biosynthesis pathway, which is crucial for the electron transport chain in bacteria .

Mode of Action

This compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This compound is converted into the corresponding CoA adduct in bacterial cells, and this adduct binds to MenB with a Kd value of 2 μM .

Biochemical Pathways

The compound affects the menaquinone biosynthesis pathway by inhibiting the MenB enzyme . Menaquinone, also known as vitamin K2, is a vital component of the electron transport chain in bacteria. By inhibiting MenB, this compound disrupts the production of menaquinone, thereby affecting the energy production in bacteria .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of MenB by this compound leads to a disruption in the menaquinone biosynthesis pathway . This disruption can result in the impairment of the electron transport chain, leading to energy production issues in bacteria. The ultimate result is the bacteriostatic or bactericidal effect, depending on the concentration of the compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at low temperatures but can undergo slow dimerization at room temperature through a Diels-Alder reaction This could potentially affect the compound’s efficacy and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-4-phenylbut-3-enoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-4-phenylbut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-4-phenylbut-3-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-4-phenylbut-3-enoate stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl (E)-2-oxo-4-phenylbut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDYRZGSCHGREX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-oxo-4-phenylbut-3-enoate
Reactant of Route 2
Reactant of Route 2
methyl 2-oxo-4-phenylbut-3-enoate
Reactant of Route 3
Reactant of Route 3
methyl 2-oxo-4-phenylbut-3-enoate
Reactant of Route 4
Reactant of Route 4
methyl 2-oxo-4-phenylbut-3-enoate
Reactant of Route 5
Reactant of Route 5
methyl 2-oxo-4-phenylbut-3-enoate
Reactant of Route 6
Reactant of Route 6
methyl 2-oxo-4-phenylbut-3-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.